![molecular formula C7H9IO3 B6610594 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2168145-64-8](/img/structure/B6610594.png)
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the iodination of a suitable precursor. One common method is the iodination of 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include hydroxylated and carboxylated derivatives.
Reduction Reactions: Products include deiodinated derivatives with varying degrees of saturation.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its bicyclic structure facilitates various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Due to its unique structure, 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is being explored for drug development. The presence of the iodomethyl group enhances its reactivity, allowing for modifications that can lead to novel therapeutic agents targeting specific diseases.
Biological Studies
This compound can be utilized in biological research to study its interactions with biological targets. Its ability to form covalent bonds through nucleophilic substitution reactions makes it suitable for investigating enzyme mechanisms or receptor-ligand interactions.
Industrial Applications
In industrial settings, this compound may be used as a precursor in the synthesis of new materials or as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of materials with tailored functionalities.
Case Studies and Research Findings
- Synthesis of Novel Therapeutics : Recent studies have demonstrated the use of this compound in synthesizing potential anti-cancer agents. Researchers reported successful modifications that improved binding affinity to cancer-related targets, showcasing its potential in medicinal chemistry.
- Enzyme Interaction Studies : A study focused on the compound's interaction with specific enzymes revealed that its iodomethyl group significantly enhances reactivity, leading to irreversible inhibition of target enzymes involved in metabolic pathways. This finding opens avenues for developing enzyme inhibitors.
- Material Science Innovations : In material science, the compound has been incorporated into polymer matrices to create materials with enhanced thermal stability and chemical resistance, demonstrating its applicability beyond traditional organic synthesis.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for nucleophilic substitution, while the bicyclic structure provides rigidity and stability. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the functional groups introduced during chemical reactions .
Comparison with Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: Similar in structure but lacks the iodine atom, leading to different reactivity and applications.
Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid: Another related compound with different functional groups, offering alternative synthetic routes and applications.
Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its rigid bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEALQQRSHGKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.